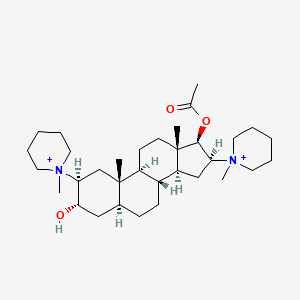

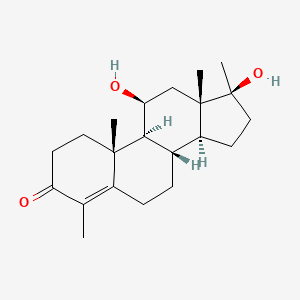

Sirodesmin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

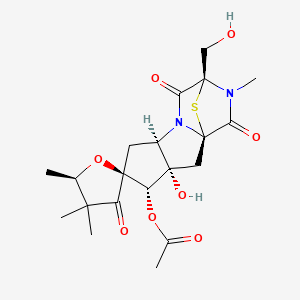

Sirodesmin H is an organic molecule.

Wissenschaftliche Forschungsanwendungen

Gene Cluster and Biosynthesis

Sirodesmin PL, produced by Leptosphaeria maculans, is a phytotoxin from the epipolythiodioxopiperazine (ETP) class. Research has focused on its biosynthetic gene cluster. Cloning of this gene cluster revealed roles in sirodesmin biosynthesis, with disruptions in specific genes, like a non-ribosomal peptide synthetase gene, essential for its production. These genes are co-regulated with sirodesmin production, and similar gene clusters are found in other ETP-producing fungi, suggesting a broader relevance in fungal biology (Gardiner et al., 2004).

Role in Plant Pathogenicity

Sirodesmin PL is implicated in the blackleg disease of canola. Studies have shown that its production is linked to fungal virulence. Disruption of sirodesmin biosynthetic genes led to reduced fungal pathogenicity in canola, highlighting its role in plant-fungus interactions. Additionally, the expression of certain sirodesmin biosynthetic genes correlates with its distribution in planta, as evidenced by mass spectrometry (Elliott et al., 2007).

Regulation of Sirodesmin Production

The production of sirodesmin PL is regulated by various genetic factors. For instance, the cross-pathway control system, responding to amino acid availability, influences the expression of key sirodesmin biosynthetic genes. Mutational analysis has identified genes that when silenced lead to increased production of sirodesmin under certain conditions, revealing complex regulatory mechanisms (Elliott et al., 2011).

Biochemical Pathway Characterization

Research has delved into the specific steps of sirodesmin biosynthesis. The characterization of enzymes involved, like SirD, a tyrosine O-prenyltransferase, has clarified the biochemical pathway. Understanding these enzymes offers insights into the unique chemical transformations leading to sirodesmin production (Kremer & Shu‐Ming Li, 2010).

Interaction with Host Plants

Studies also focus on sirodesmin's interactions with host plants. For example, research has demonstrated that sirodesmin can be used to distinguish resistant from susceptible plant material, both in vivo and in vitro, indicating its potential as a tool in plant breeding and pathology (Sjödin & Glimelius, 2004).

Application in Disease Control Strategies

Understanding the role of sirodesmin in plant pathogenicity has implications for disease control. By targeting the sirodesmin biosynthetic pathway, new strategies for managing fungal diseases in crops like canola could be developed. This could lead to more effective and targeted agricultural practices (Howlett et al., 2009).

Eigenschaften

CAS-Nummer |

64542-78-5 |

|---|---|

Molekularformel |

C20H26N2O8S |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',11-tetramethyl-3',9,12-trioxospiro[13-thia-8,11-diazatetracyclo[8.2.1.01,8.03,7]tridecane-5,2'-oxolane]-4-yl] acetate |

InChI |

InChI=1S/C20H26N2O8S/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |

InChI-Schlüssel |

ITMLCHOGYDYPNT-OQIMMBKLSA-N |

Isomerische SMILES |

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@@]45N3C(=O)[C@@](S4)(N(C5=O)C)CO)O)(C)C |

SMILES |

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |

Kanonische SMILES |

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |

Andere CAS-Nummern |

64542-78-5 |

Synonyme |

epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)

![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)